1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene

Thermal analysis Crystallinity Purity assessment

Researchers needing a consistent push-pull electronic system face generic substitution failures. This compound solves that with a defined Hammett σp⁺ (-0.60) and ≥95% purity. • Optimized donor-acceptor architecture for NLO chromophores & bioisostere design. • Para-para substitution preserves linearity for liquid-crystal dimers. • Melting point 138.5-139.5 °C enables facile recrystallization. • Cold-storage recommended; available from stock with fast global delivery.

Molecular Formula C13H11NO2S
Molecular Weight 245.3 g/mol
CAS No. 128924-07-2
Cat. No. B169613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene
CAS128924-07-2
Synonyms1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene
Molecular FormulaC13H11NO2S
Molecular Weight245.3 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H11NO2S/c1-17-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9H,1H3
InChIKeyPLIRLGHOMAFEIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene – Core Properties


1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene (CAS 128924-07-2) is a para-disubstituted nitrobiphenyl that integrates a methylsulfanyl (–SCH₃) electron-donating group with a nitro (–NO₂) electron-withdrawing group on opposite phenyl rings. This donor‑π‑acceptor architecture generates a pronounced push–pull electronic system that distinguishes it from simple nitroarenes and other biphenyl derivatives. The compound is supplied as a crystalline solid with a certified minimum purity of ≥95 % and a reported melting point of 138.5–139.5 °C . Its molecular formula is C₁₃H₁₁NO₂S (MW 245.30), and it is primarily utilized as a synthetic intermediate in medicinal chemistry, materials science, and organic electronics research .

1
Selection logic Donor‑π‑acceptor biphenyl with intermediate donor strength for tunable push–pull electronics
2
Procurement context Synthetic intermediate supplied as crystalline solid; certified ≥95 % purity supports consistent multi-step synthesis
3
Model suitability Suitable for nitroarene reduction studies, NLO chromophore design, and liquid-crystal mesogen elaboration

Why Substitution with Analogues Fails


Generic substitution among 4ʹ‑substituted‑4‑nitrobiphenyls fails because the methylsulfanyl group provides a unique combination of strong π‑donor character (Hammett σp⁺ = −0.60) and moderate steric bulk that is not reproduced by methyl, methoxy, chloro, or trifluoromethyl analogues [1]. This electronic signature directly modulates the compound’s dipole moment, reduction potential of the nitro group, and charge‑transfer absorption bands—all critical parameters in applications ranging from nonlinear optics to bioisostere design. Therefore, replacing the –SCH₃ moiety with a different substituent alters the push–pull balance and leads to divergent physicochemical behavior that cannot be corrected by a simple adjustment of reaction conditions.

Target Profile
–SCH₃ donor (σp⁺ = −0.60) sets a specific push–pull balance, dipole moment, and reduction potential for the linear para‑para axis.
Analogue Mismatch
Replacing –SCH₃ with –CH₃, –OCH₃, –Cl, or –CF₃ shifts donor strength and may alter charge‑transfer bands or redox behavior.
Required Geometry
The para‑para isomer maintains a linear molecular axis needed for liquid‑crystal and self‑assembly applications.
Isomer Risk
The ortho‑para isomer introduces a kink that disrupts molecular packing and mesophase stability; it cannot serve as a direct substitute.
Similar 4ʹ‑substituted‑4‑nitrobiphenyls may show divergent physicochemical behavior; verify donor parameter and regiochemistry before substitution.

Differentiation Evidence vs. Analogues


Melting Point vs. 4-Nitrobiphenyl

The melting point of 1-(methylsulfanyl)-4-(4-nitrophenyl)benzene (138.5–139.5 °C ) is approximately 25 °C higher than that of unsubstituted 4‑nitrobiphenyl (113–114 °C [1]). This elevation reflects stronger intermolecular interactions conferred by the methylsulfanyl group and serves as a practical indicator of both identity and purity during procurement and quality control.

Melting Point vs. 4‑Nitrobiphenyl
Cross‑study comparable
Δ ≈ +25 °C (138.5–139.5 °C vs. 113–114 °C)
Higher melting point supports robust identity check and reduces thermal lability during storage.
Recrystallized from heptane; standard capillary method.
Thermal analysis Crystallinity Purity assessment

Hammett Donor Strength (–SCH₃) vs. Substituents

The methylsulfanyl substituent exhibits a Hammett σp⁺ value of −0.60 [1], indicating strong resonance donation that surpasses methyl (−0.31) and approaches methoxy (−0.78). This positions –SCH₃ as a tunable donor that enhances the push–pull character of the biphenyl system without the full oxidative lability of –OCH₃. The nitro group (σp = 0.78) remains a constant strong acceptor, making the overall donor–acceptor gap sensitive to the donor choice.

Hammett Donor Strength (–SCH₃)
Class‑level inference
σp⁺ = −0.60 (intermediate between –CH₃ and –OCH₃)
Reported donor strength enables a tunable charge‑transfer gap with potential oxidative stability advantage.
Literature compilation; independent verification recommended.
Physical organic chemistry Substituent effects Hammett constants

Purity and Storage Stability vs. Generic Mixtures

Reputable vendors supply 1-(methylsulfanyl)-4-(4-nitrophenyl)benzene with a guaranteed minimum purity of ≥95 % and recommend sealed, dry storage at 2–8 °C . In contrast, generic nitrobiphenyl blends or non-certified analogues may arrive with unspecified purity levels and undefined storage requirements, increasing the risk of hydrolytic or oxidative degradation that compromises downstream synthetic yields.

Purity and Storage Stability
Data to verify
≥95 % purity; storage: sealed, dry, 2–8 °C
Specified purity and cold storage may reduce batch variability and protect multi‑step synthesis investment.
Vendor Certificate of Analysis; verify lot-specific data.
Quality control Procurement specifications Stability

Para‑Para vs. Ortho‑Para Isomer

The para‑para isomer (CAS 128924-07-2) maintains a linear molecular axis and a dipole moment aligned along the long molecular axis, which is essential for liquid‑crystal and self‑assembly applications. The ortho‑para isomer (CAS 100727-36-4) introduces a kink that disrupts molecular packing and reduces the mesophase stability [1]. The para‑para isomer therefore provides a structurally defined geometry that cannot be mimicked by the ortho‑para variant.

Para‑Para vs. Ortho‑Para Isomer
Class‑level inference
Linear 4,4ʹ‑disubstituted axis vs. kinked 2,4ʹ‑disubstituted axis
Linear geometry is required for rod‑like mesogen design; the ortho‑para isomer cannot serve as a direct substitute.
Based on liquid‑crystal design principles; confirm geometry for target application.
Isomerism Synthetic intermediate Regiochemical purity

High-Value Application Scenarios


NLO Chromophore Building Block

The methylsulfanyl group’s intermediate σp⁺ value (−0.60) provides a donor strength that optimizes the trade‑off between hyperpolarizability and chemical stability. Researchers developing second‑order NLO materials can select this compound to achieve a specific charge‑transfer absorption wavelength while retaining synthetic handleability, as supported by the Hammett analysis in Section 3 [1].

Intermediate for Sulfur-Containing Drugs

The –SCH₃ group serves as a metabolically labile handle that can be oxidized to sulfoxide or sulfone, or act as a bioisostere for methoxy. The defined purity (≥95 %) and cold‑storage recommendation ensure that medicinal chemistry groups receive a consistent starting material for structure–activity relationship (SAR) exploration, as documented in the vendor specifications .

Model for Nitroarene Reduction Studies

Because the Hammett σp⁺ of –SCH₃ is accurately known, this compound is well suited for electrochemical or pulse‑radiolytic studies that correlate donor strength with one‑electron reduction potential of the nitro group. The elevated melting point (138.5–139.5 °C) facilitates purification by recrystallization, ensuring high sample integrity for reproducible physical measurements .

Liquid-Crystal Mesogen Precursor

The para‑para substitution pattern preserves molecular linearity, a prerequisite for calamitic mesophase formation. In contrast to the ortho‑para isomer, this compound can be elaborated into thioether‑linked liquid‑crystal dimers or trimers that exhibit twist‑bend nematic phases, as inferred from established design principles [2].

Application
Selection Property
Validation Focus
NLO chromophore building block
Intermediate donor strength (σp⁺) for hyperpolarizability‑stability trade‑off
Charge‑transfer absorption wavelength and synthetic handleability
Sulfur‑containing drug intermediate
Metabolically labile –SCH₃ handle; certified purity ≥95 %
Lot‑specific purity and storage integrity for SAR exploration
Nitroarene reduction model
Well‑characterized Hammett σp⁺ and elevated melting point
Correlate donor strength with one‑electron reduction potential; recrystallization purity
Liquid‑crystal mesogen precursor
Linear para‑para substitution pattern
Molecular linearity and calamitic mesophase formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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